Boc-lys(boc)-gly-OH
Overview
Description
“Boc-lys(boc)-gly-OH” is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .
Synthesis Analysis
The synthesis of “this compound” involves solid-phase peptide synthesis (SPPS). It is used to make peptides containing Nepsilon protected lysyl side chains . The standard reagent for coupling lysine into peptide sequences is Fmoc-Lys (Boc)-OH .
Molecular Structure Analysis
The molecular formula of “this compound” is C26H32N2O6 . The molar mass is 468.54 g/mol . The structure of this compound can be represented as C₂₆H₃₂N₂O₆ .
Chemical Reactions Analysis
“this compound” is involved in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . The synthesis of Boc 2-acylamides (acylimidodicarbonates) was first undertaken with amino acid derivatives using Boc 2 O / DMAP .
Physical and Chemical Properties Analysis
The density of “this compound” is 1.1±0.1 g/cm3 . The boiling point is 528.8±45.0 °C at 760 mmHg . The flash point is 273.6±28.7 °C .
Scientific Research Applications
Synthesis and Structure Characterization of Polypeptides : Boc-lys(boc)-gly-OH is utilized in the synthesis and structural characterization of polypeptides, which have significant implications in understanding human physiological processes and developing treatments for diseases. The use of this compound in peptide synthesis is important due to challenges such as expensive materials, low yield, and purification difficulties (Zhao Yi-nan & Melanie Key, 2013).
Peptide Enolates and Alkylation of Glycine Residues : This compound is involved in the preparation of Boc-protected tripeptides, which are significant for various chemical transformations, including alkylation of glycine residues in peptides. Such chemical processes are crucial in synthesizing peptide derivatives with diverse side chains, offering broad applications in biochemistry and pharmacology (H. Bossler & D. Seebach, 1994).
Studies on Amino Acids and Peptides : this compound is also used in the synthesis and analysis of monothiated analogues of peptides. Such studies contribute to our understanding of peptide structures and their potential applications in medicinal chemistry (O. E. Jensen et al., 1985).
Conformational Requirements in Collagen Synthesis : Research on the conformational requirements for lysine hydroxylation in collagen uses this compound. Understanding such conformational determinants is crucial for insights into collagen synthesis and related physiological processes (P. Jiang & V. Ananthanarayanan, 1991).
Liquid Phase Peptide Synthesis : It is used in liquid phase peptide synthesis, demonstrating efficient coupling and relative reactivity in the synthesis of peptide fragments. This has implications in peptide synthesis methodologies (M. Narita, 1978).
Multi-spectroscopic Studies on Anti-apoptotic Proteins : this compound is investigated for its interaction with anti-apoptotic proteins, indicating its potential role in cancer treatment through apoptosis induction (E. B. Şaş et al., 2020).
Mechanism of Action
Target of Action
Boc-lys(boc)-gly-OH is primarily targeted towards Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins . Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
The compound interacts with its targets, the HDACs, by serving as a substrate . In the HDAC activity assay, the fluorophore-conjugated this compound is used as the substrate . The interaction of the compound with HDACs leads to the removal of acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lysine acetylation pathway . This pathway is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . The dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in protein conformation and activity due to deacetylation . These changes can affect various cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Boc-lys(boc)-gly-OH is a lysine derivative of azocyclic and anthraquinone . It is a polypeptide-based heterofunctional linking molecule, which can be used as a biomarker reagent . It is known to interact with enzymes such as histone deacetylases (HDACs), which catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins .
Cellular Effects
This compound, through its interactions with HDACs, can influence various cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . It can lead to changes in the conformation and/or activity of the substrates, playing an important role in the regulation of chromatin structure and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with HDACs. HDACs remove acetyl groups from lysine residues in histone and nonhistone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .
Temporal Effects in Laboratory Settings
It is known that the compound is used in solution phase peptide synthesis , suggesting that it may have stability and long-term effects on cellular function in in vitro studies.
Metabolic Pathways
It is known that the compound is a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .
Subcellular Localization
It is known that the compound is used in the stepwise construction of peptides , suggesting that it may be directed to specific compartments or organelles where peptide synthesis occurs.
Properties
IUPAC Name |
2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O7/c1-17(2,3)27-15(25)19-10-8-7-9-12(14(24)20-11-13(22)23)21-16(26)28-18(4,5)6/h12H,7-11H2,1-6H3,(H,19,25)(H,20,24)(H,21,26)(H,22,23)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJOFHONSQXHOC-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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